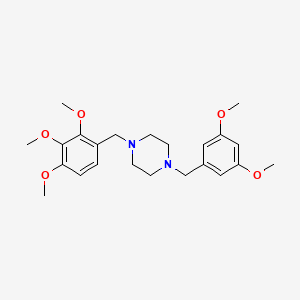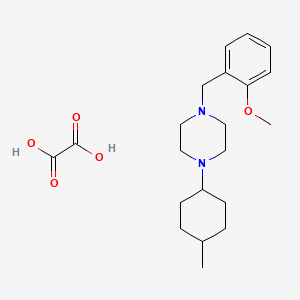
1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate, also known as MBMP, is a psychoactive compound that belongs to the piperazine family. It was first synthesized in 2003 by a group of researchers at Pfizer, who were investigating the potential of piperazine derivatives as a treatment for depression and anxiety. Since then, MBMP has gained attention from the scientific community due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. These receptors are involved in the regulation of serotonin, a neurotransmitter that plays a key role in mood and anxiety. By modulating the activity of these receptors, 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate may be able to regulate serotonin levels in the brain and alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been found to reduce levels of pro-inflammatory cytokines, which are involved in the development of neuroinflammation and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate is its high potency and selectivity for specific receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is its relatively short half-life, which may limit its usefulness in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate and its effects on various neurotransmitter systems. Finally, the development of more stable analogues of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate could improve its utility as a research tool and potential therapeutic agent.
Synthesemethoden
The synthesis of 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate involves the reaction of 1-(2-methoxybenzyl)piperazine with 4-methylcyclohexanone in the presence of a catalyst, followed by the addition of oxalic acid to form the oxalate salt. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in the field of psychiatry. It has been shown to have anxiolytic and antidepressant effects in animal models, leading to its investigation as a potential treatment for anxiety and depression in humans. Additionally, 1-(2-methoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been found to have anti-inflammatory and neuroprotective properties, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.C2H2O4/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-17-5-3-4-6-19(17)22-2;3-1(4)2(5)6/h3-6,16,18H,7-15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQNNHFXKJVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)
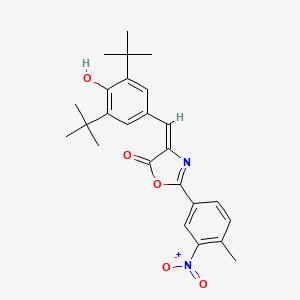
![8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5056196.png)
![3-(4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5056202.png)
![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)
![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B5056214.png)
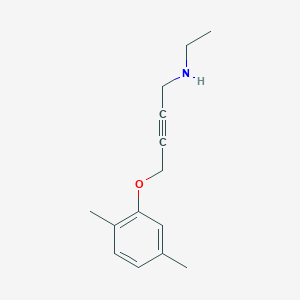
![1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056226.png)
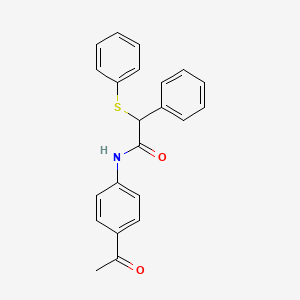
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5056231.png)
![4-(3,4-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5056241.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide](/img/structure/B5056246.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B5056249.png)
